Papaverine hydrochloride
CAS No.: 61-25-6
Cat. No.: VC0538615
Molecular Formula: C20H22ClNO4
Molecular Weight: 375.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61-25-6 |
---|---|
Molecular Formula | C20H22ClNO4 |
Molecular Weight | 375.8 g/mol |
IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;chloride |
Standard InChI | InChI=1S/C20H21NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-8,10-12H,9H2,1-4H3;1H |
Standard InChI Key | UOTMYNBWXDUBNX-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OC)OC)OC.[Cl-] |
Canonical SMILES | COC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OC)OC)OC.[Cl-] |
Appearance | Solid powder |
Boiling Point | Sublimes at 135 °C |
Colorform | White prisms from alcohol-diethyl ether; needles from petroleum ether Triboluminescent, orthorhombic prisms from alcohol + ether White crystalline powde |
Melting Point | 435 to 437 °F (decomposes) (NTP, 1992) |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Papaverine hydrochloride’s chemical identity as 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline hydrochloride arises from its substitution pattern. The compound’s planar structure facilitates interactions with phosphodiesterases (PDEs) and calcium channels. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Solubility | Sparingly soluble in water | |
Partition coefficient (LogP) | 3.1 | |
pKa | 8.1 (tertiary amine) | |
Protein binding | ~90% |
The hydrochloride salt enhances solubility for parenteral administration, though its limited aqueous solubility necessitates careful formulation .
Biosynthetic Pathways
Biosynthesis in P. somniferum occurs via two competing routes:
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NH Pathway: Proceeds through N-demethylated intermediates like (S)-norreticuline.
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NCH₃ Pathway: Involves N-methylated intermediates, including (S)-reticuline, which undergoes oxidative coupling to form tetrahydropapaverine .
Enzymatic steps involve hydroxylases (e.g., NMCH) and methyltransferases (e.g., 4′OMT), with stereochemical specificity dictating pathway flux. Quantum mechanical studies using density functional theory (DFT) have elucidated transition states in reticuline conversion, revealing energy barriers of ~20 kcal/mol for key oxidative steps .
Pharmacological Mechanisms
PDE Inhibition and Calcium Channel Modulation
Papaverine hydrochloride non-selectively inhibits PDE isoforms (PDE3A, PDE10A), elevating intracellular cAMP and cGMP levels (Table 1) . This dual inhibition induces smooth muscle relaxation by:
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Reducing calcium influx via voltage-gated channels.
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Activating protein kinase G (PKG)-mediated dephosphorylation of myosin light chains.
Table 1: PDE Isoform Inhibition by Papaverine Hydrochloride
PDE Isoform | IC₅₀ (μM) | Tissue Specificity |
---|---|---|
PDE3A | 12.4 | Vascular smooth muscle |
PDE10A | 8.7 | Striatal neurons |
PDE4B | 23.1 | Inflammatory cells |
Data derived from in vitro assays using human recombinant enzymes .
Vasodilatory Effects
In cerebral vasculature, papaverine reduces vascular resistance by 35–40% while maintaining cerebral oxygen consumption . Coronary artery dilation increases myocardial blood flow by 25% in angina models, though reflex tachycardia may occur at higher doses .
Clinical Applications
Erectile Dysfunction
Intracavernosal injection (10–40 mg) induces erection within 5–15 minutes by dilating helicine arteries and relaxing trabecular smooth muscle. A clinical trial (n=48) reported 82% efficacy in psychogenic erectile dysfunction, though 15% experienced priapism requiring intervention .
Renal Colic Management
A randomized controlled trial (n=86) compared 120 mg IV papaverine hydrochloride to 75 mg IM diclofenac:
Parameter | Papaverine | Diclofenac | Combination |
---|---|---|---|
Pain reduction at 40 min (VAS) | 6.2 → 2.1 | 6.4 → 1.8 | 6.3 → 1.4 |
Rescue analgesia needed | 34% | 17% | 11% |
While equianalgesic to NSAIDs, its shorter duration necessitates adjunctive therapy .
Cardiovascular Indications
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Cerebral Ischemia: Intra-arterial infusions (300–600 mg/day) improve outcomes in vasospasm after subarachnoid hemorrhage.
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Angina Pectoris: Sublingual formulations increase exercise tolerance by 18% in stable angina .
Pharmacokinetic Profile
Absorption and Distribution
Bioavailability varies markedly by route:
Route | Bioavailability (%) | Tₘₐₓ (min) |
---|---|---|
Intravenous | 100 | Immediate |
Oral | 57.2 | 60–90 |
Rectal | 25.2 | 120–180 |
Volume of distribution (1.2 L/kg) indicates extensive tissue penetration, with 90% plasma protein binding .
Metabolism and Excretion
Hepatic metabolism via CYP3A4 yields O-desmethyl metabolites, excreted renally (60%) and fecally (35%). Terminal half-life ranges 0.5–2 hours, necessitating frequent dosing in chronic use .
Adverse Effects and Contraindications
Common Adverse Reactions
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Hypotension: Systolic BP reduction of 20–30 mmHg in 12% of patients .
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Hepatotoxicity: Transaminase elevation in 5% with prolonged oral use .
Drug Interactions
Interacting Drug | Effect | Mechanism |
---|---|---|
Protease inhibitors | ↑ Papaverine AUC by 40–60% | CYP3A4 inhibition |
Nitrates | ↑ Risk of severe hypotension | Additive vasodilation |
Emerging Therapeutic Frontiers
Neuroprotective Applications
Animal models of Parkinson’s disease show 40% reduction in dopaminergic neuron loss with chronic PDE10A inhibition, though cognitive side effects limit human translation .
Oncology Investigations
Preclinical data indicate synergistic effects with cisplatin in non-small cell lung cancer (NSCLC), enhancing apoptosis via p38 MAPK activation .
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